

Structural Basis for MetRS1 vs. MetRS2 Selectivity

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Compound Focus: Bederocin

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The key insight from recent research is that MetRS2 enzymes are naturally insensitive to inhibitors designed for MetRS1. This selectivity stems from **amino acid polymorphisms** within the binding sites of the two enzyme types [1] [2]. The experimental data supporting this conclusion comes primarily from X-ray crystallography and binding affinity studies.

The tables below summarize the core structural and functional comparisons between MetRS1 and MetRS2, which explain the selectivity of inhibitors like the diaryldiamines (which include **Bederocin**, REP3123, and REP8839).

Table 1: Key Differences in Binding Site Architecture

Feature	MetRS1	MetRS2
Methionine Pocket	Specific residue pattern that accommodates MetRS1 inhibitors [1].	Contains different amino acids (polymorphisms) that alter the pocket's chemistry and shape, hindering the binding of MetRS1 inhibitors [1] [2].
Auxiliary Pocket	Binds the tRNA acceptor arm; is also a target for MetRS1 inhibitors [1].	Also implicated in tRNA acceptor arm binding. The structural differences in this pocket between MetRS1 and MetRS2 contribute to inhibitor selectivity [1] [2].

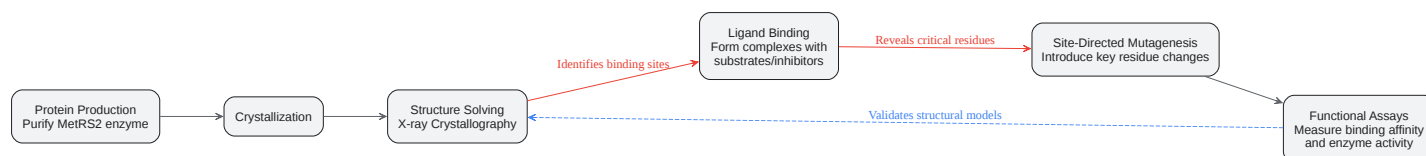
Feature	MetRS1	MetRS2
Inhibitor Binding	Diaryldiamine inhibitors (e.g., Bederocin) bind the methionine pocket and the auxiliary pocket [1].	The binding of these inhibitors is less favorable or does not occur due to the residue polymorphisms in both pockets [1].

Table 2: Impact of Key Polymorphic Residues

Experimental Approach	Key Findings
Structural Studies	X-ray crystal structures of MetRS2 in its free form and bound to substrates or MetRS1 inhibitors reveal the precise atomic-level interactions and how different residues in the binding pockets prevent optimal inhibitor binding [1] [2].
Mutagenesis Studies	Introducing mutations into the methionine and auxiliary pockets of MetRS2 to make them more closely resemble MetRS1 confirmed that these polymorphisms are directly responsible for altered inhibitor binding affinity. These mutations also significantly reduced the enzyme's natural function [1].

Experimental Workflow for Selectivity Analysis

The following diagram outlines the key methodology used in the cited research to determine the mechanism of inhibitor selectivity. This integrated approach combines structural biology, biochemistry, and genetics.



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Druggable Pocket and Inhibitor Design

A significant conclusion from the research is that the **auxiliary pocket**, used for binding the tRNA acceptor arm, is a validated "druggable" site in these enzymes [1]. The structural data provides a blueprint for designing novel, selective inhibitors that can effectively target MetRS2 in Gram-negative pathogens by optimally fitting into its unique binding site architecture [1] [2].

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References

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